
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a methylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of toluene derivatives under conditions suitable for free radical halogenation. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by bromination and cyclization reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the bromine atom.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and molecular processes .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the cyclohexyl group.
Bromocyclohexane: Contains a bromine atom attached to a cyclohexane ring but lacks the benzene ring.
Methylcyclohexyl Bromide: Similar to (((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)benzene but without the benzene ring.
Uniqueness
This compound is unique due to the presence of both a benzene ring and a cyclohexyl group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
特性
分子式 |
C15H21BrO |
|---|---|
分子量 |
297.23 g/mol |
IUPAC名 |
[1-(bromomethyl)-3-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-13-6-5-9-15(10-13,12-16)17-11-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChIキー |
DBXTVWKTMXEVJV-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(CBr)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6',7'-Dihydro-5'H-spiro[cyclohexane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13066808.png)

![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)
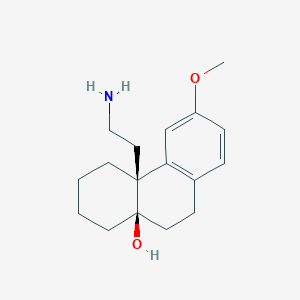



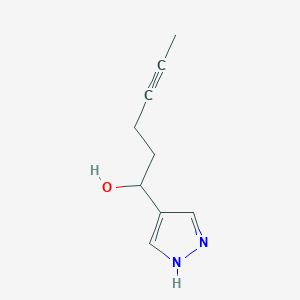

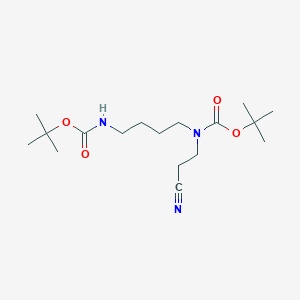
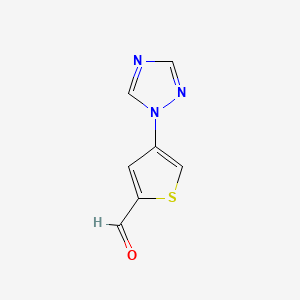
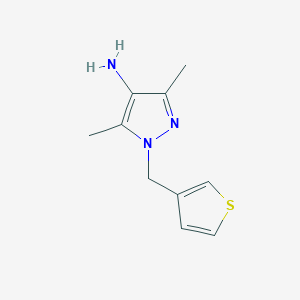
![3-Fluoro-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13066887.png)
